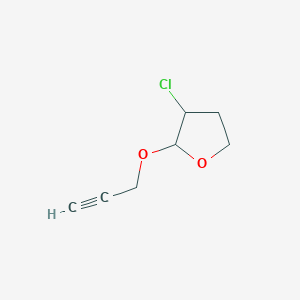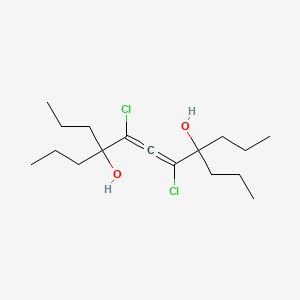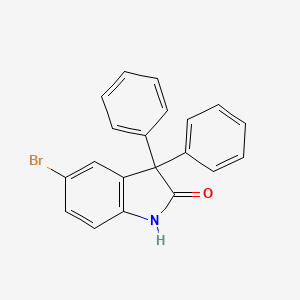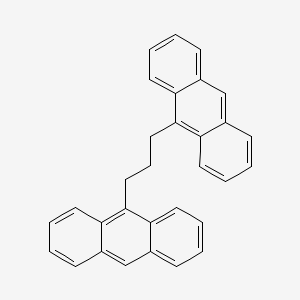
9,9'-(Propane-1,3-diyl)dianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(9-anthryl)propane is an organic compound characterized by the presence of two anthracene groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(9-anthryl)propane can be synthesized through several methods. One common approach involves the reduction of a mixture of 1,3-bis(9-anthryl)propan-1-one and 1,3-bis(9-anthryl)propan-1-ol using lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether . This method yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for 1,3-Bis(9-anthryl)propane are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for larger production.
化学反応の分析
Types of Reactions: 1,3-Bis(9-anthryl)propane undergoes various chemical reactions, including:
Photoisomerization: This compound can undergo enantioselective photoisomerization in the presence of specific matrices, such as poly(methyl-l-glutamate).
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions:
Photoisomerization: Typically involves light exposure and specific matrices to induce the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) in diethyl ether are commonly used.
Major Products Formed:
Photoisomerization: Enantioselective isomers are formed.
Reduction: The reduction process yields 1,3-Bis(9-anthryl)propane with high purity.
科学的研究の応用
1,3-Bis(9-anthryl)propane has several applications in scientific research:
Chemistry: Used in studies of photochemical and photophysical properties.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis(9-anthryl)propane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its unique structural properties, which allow it to participate in various chemical reactions and interactions .
類似化合物との比較
9-Anthraldehyde oxime: Another compound with anthracene groups, used in various synthetic applications.
1,2-Bis(9-anthryl)ethane: Similar in structure but with an ethane backbone instead of propane.
Uniqueness: 1,3-Bis(9-anthryl)propane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized research and industrial applications.
特性
CAS番号 |
63934-10-1 |
|---|---|
分子式 |
C31H24 |
分子量 |
396.5 g/mol |
IUPAC名 |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
InChIキー |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



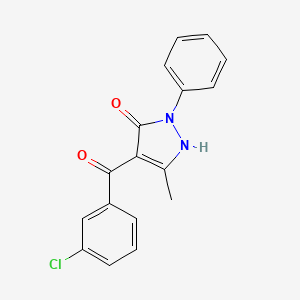
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
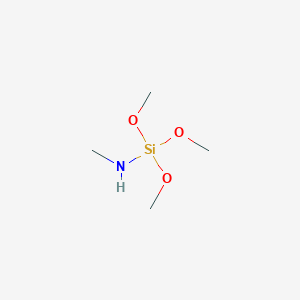

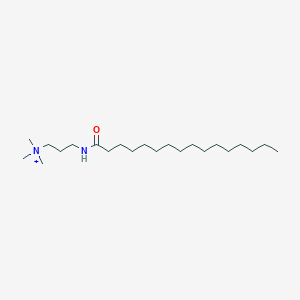
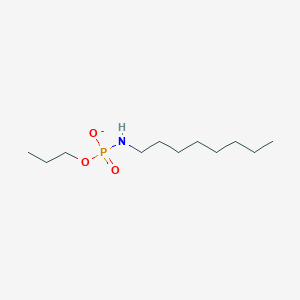
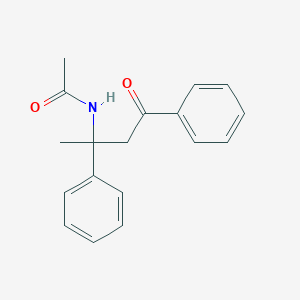
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
